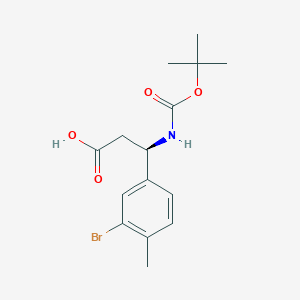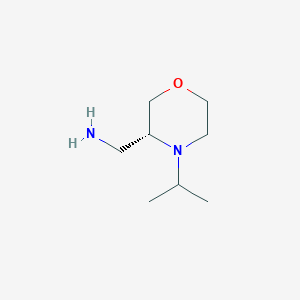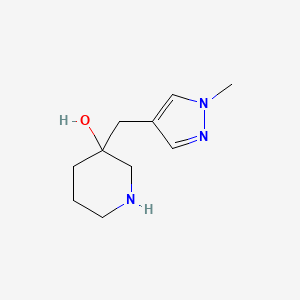
1-(2-Fluorophenyl)-4-methylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-methylpentane-1,3-dione is an organic compound characterized by the presence of a fluorophenyl group attached to a pentane backbone with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione typically involves the reaction of 2-fluoroacetophenone with a suitable methylating agent under controlled conditions. One common method includes the use of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent, followed by acid work-up to yield the desired product.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors and the use of catalysts to enhance yield and purity. The starting material, 2-fluoroacetophenone, is reacted with methylating agents in the presence of a base such as sodium hydride or potassium tert-butoxide, followed by purification steps including distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Halogenation reactions can occur at the methyl group using reagents like bromine or chlorine in the presence of light or a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride with UV light.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-methylpentane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic ring.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione exerts its effects involves interactions with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone functionalities can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group attached to an amphetamine backbone.
Uniqueness: 1-(2-Fluorophenyl)-4-methylpentane-1,3-dione is unique due to its dual ketone functionalities and the specific positioning of the fluorophenyl group, which confer distinct chemical reactivity and biological activity compared to other fluorinated compounds.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-methylpentane-1,3-dione |
InChI |
InChI=1S/C12H13FO2/c1-8(2)11(14)7-12(15)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
QZVZTTXSCRMMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


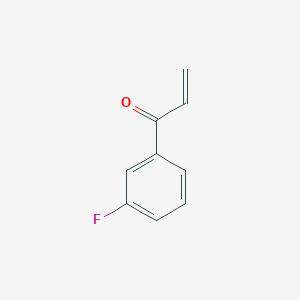
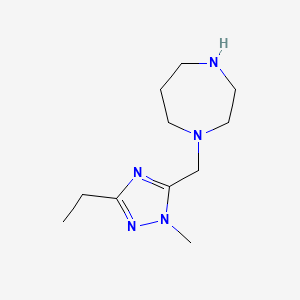



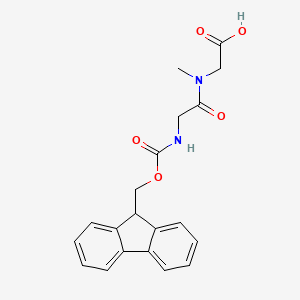
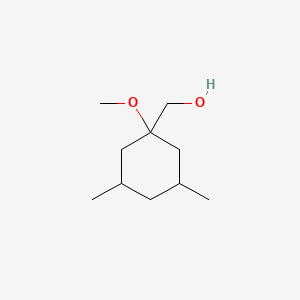
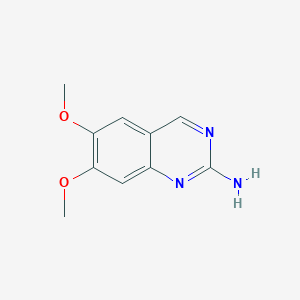


![2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13627166.png)
